molecular formula C21H17ClN2O2 B11483467 2-benzamido-N-(3-chloro-4-methylphenyl)benzamide

2-benzamido-N-(3-chloro-4-methylphenyl)benzamide

Cat. No.: B11483467
M. Wt: 364.8 g/mol
InChI Key: YVLCSZUPOVRPKU-UHFFFAOYSA-N
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Description

2-Benzamido-N-(3-chloro-4-methylphenyl)benzamide is an organic compound with the molecular formula C14H13ClN2O It is a benzamide derivative, characterized by the presence of a benzamido group and a chloromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzamido-N-(3-chloro-4-methylphenyl)benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.

Industrial Production Methods

In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

2-Benzamido-N-(3-chloro-4-methylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

2-Benzamido-N-(3-chloro-4-methylphenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-benzamido-N-(3-chloro-4-methylphenyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound exerts its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-benzamido-N-(3-chloro-4-methylphenyl)benzamide include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C21H17ClN2O2

Molecular Weight

364.8 g/mol

IUPAC Name

2-benzamido-N-(3-chloro-4-methylphenyl)benzamide

InChI

InChI=1S/C21H17ClN2O2/c1-14-11-12-16(13-18(14)22)23-21(26)17-9-5-6-10-19(17)24-20(25)15-7-3-2-4-8-15/h2-13H,1H3,(H,23,26)(H,24,25)

InChI Key

YVLCSZUPOVRPKU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3)Cl

Origin of Product

United States

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